8-bromo-6-nitro-1H-quinolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5BrN2O3 |
|---|---|
Molecular Weight |
269.05 g/mol |
IUPAC Name |
8-bromo-6-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrN2O3/c10-7-4-6(12(14)15)3-5-1-2-8(13)11-9(5)7/h1-4H,(H,11,13) |
InChI Key |
WADJJNBDJULHOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C(C=C(C=C21)[N+](=O)[O-])Br |
Origin of Product |
United States |
Contextualization Within the Quinolinone Chemical Space
The quinolinone chemical space is a vast and diverse area of organic chemistry, comprising molecules that feature a quinoline (B57606) ring system with a carbonyl group. dergipark.org.tr These structures, also known as azaflavones, are categorized primarily into two isomeric forms: quinolin-2(1H)-ones and quinolin-4(1H)-ones. dergipark.org.tr 8-Bromo-6-nitro-1H-quinolin-2-one belongs to the former category and is distinguished by the presence of two key substituents on its benzene (B151609) ring: a bromine atom at position 8 and a nitro group at position 6.
The exploration of chemical space involves understanding how the properties and potential functions of molecules are distributed across a collection of related structures. researchgate.net For benzoquinolines, this space is defined by characteristics such as lipophilicity, the number and type of heteroatoms, and the presence of aromatic rings. researchgate.net The introduction of specific functional groups, such as halogens and nitro groups, creates unique derivatives like this compound, each with a distinct location and potential within this multidimensional space. These substitutions are not arbitrary; they are strategically employed to modulate the molecule's electronic, steric, and pharmacokinetic properties, thereby fine-tuning its potential for biological interaction.
Significance of Substituted Quinolinone Scaffolds in Organic and Medicinal Chemistry
Quinoline (B57606) and its derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry. acs.orgresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them exceptionally valuable in drug discovery. researchgate.net The quinolinone skeleton is found in a variety of natural products and has been used as a foundational structure for numerous synthetic compounds with a broad spectrum of pharmacological activities. acs.org
The versatility of the quinolinone scaffold stems from the fact that nearly every position on its fused ring system can be functionalized, allowing chemists to systematically alter its biological profile. acs.orgnih.gov This has led to the development of quinolinone-based compounds with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. acs.orgresearchgate.net The strategic placement of substituents is crucial, as it can dramatically influence the compound's efficacy and selectivity.
| Quinolinone Derivative Class | Substitution Pattern | Reported Biological Activity | Reference |
|---|---|---|---|
| Fluoroquinolones | Fluorine at C6, various groups at other positions | Antibacterial | dergipark.org.tr |
| 8-Hydroxyquinolines | Hydroxyl group at C8 | Anticancer, Neuroprotective, Antimicrobial | nih.govnih.govnih.gov |
| Styrylquinolines | Styryl group, often with hydroxyl at C8 | Anticancer | nih.gov |
| Nitroquinolines | Nitro group at various positions | Antiparasitic, Antibacterial | nih.govmdpi.com |
| Halogenated Quinolines | Halogen (Cl, Br) at various positions | Antibacterial (biofilm eradication), Anticancer | researchgate.netresearchgate.net |
Overview of Research Trajectories for Halogenated and Nitrated Quinolinones
Strategies for Quinolinone Ring System Construction
The synthesis of the quinolinone ring system, the foundational structure of the target molecule, can be achieved through various methodologies, primarily involving cyclization reactions and multi-component strategies. These methods offer versatile routes to construct the bicyclic heterocyclic core.
Cyclization Reactions in Quinolinone Synthesis
Cyclization reactions are a cornerstone in the synthesis of quinolinone scaffolds. These reactions typically involve the formation of the heterocyclic ring from a single precursor molecule that contains all the necessary atoms.
One prominent method is the Camps cyclization , which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com The reaction's outcome, yielding either a quinolin-2-one or a quinolin-4-one, is dependent on the substrate's structure and the specific reaction conditions employed. mdpi.com The mechanism proceeds through an intramolecular aldol (B89426) condensation of N-(2-acylaryl)amides that are capable of enolization. mdpi.com
Another classical approach is the Conrad-Limpach synthesis , which is effective for producing 4-hydroxy-quinolin-2(1H)-ones. This method involves the reaction of anilines with β-ketoesters.
More contemporary methods include the electrophilic cyclization of N-(2-alkynyl)anilines . This strategy utilizes electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) to induce a 6-endo-dig cyclization, yielding substituted quinolines under mild conditions. nih.gov While this directly produces quinolines, modifications can lead to the quinolinone structure.
Palladium-catalyzed reactions also offer a sophisticated route. For instance, a palladium-catalyzed carbonylation can form an alkyne intermediate, which subsequently undergoes cyclization to yield the quinolinone scaffold. mdpi.com This method is notable for its tolerance of sensitive functional groups, such as nitro groups, when the reaction is conducted in a two-step, single-vessel approach at room temperature. mdpi.com
Multi-component Reactions Leading to Quinolinone Scaffolds
Multi-component reactions (MCRs) have gained prominence as an efficient and atom-economical strategy for synthesizing complex molecular structures like quinolinones in a single step. rsc.orgresearchgate.net These reactions combine three or more starting materials in a convergent manner, allowing for the rapid generation of molecular diversity. rsc.org
Various named MCRs, including the Povarov, Gewald, and Ugi reactions, have been adapted for the synthesis of diverse quinoline scaffolds. rsc.org The development of green synthetic methods often leverages MCRs, sometimes in conjunction with alternative energy sources like microwave irradiation, to improve reaction efficiency and reduce environmental impact. acs.org
For the synthesis of 2-quinolones specifically, iridium-catalyzed three-component reactions have been developed, highlighting the importance of these structures in medicinal and materials science. researchgate.net The versatility of MCRs allows for the incorporation of a wide array of functional groups and substitution patterns, which is crucial for building libraries of compounds for further study. rsc.org
Regioselective Bromination Approaches
The introduction of a bromine atom at a specific position on the quinolinone ring is a critical step in the synthesis of this compound. This requires precise control over the regioselectivity of the bromination reaction.
Electrophilic Aromatic Bromination of Nitroquinolinones
The direct bromination of a nitroquinolinone precursor is a key strategy for synthesizing the target compound. Specifically, the synthesis of 6-bromo-8-nitroquinolin-2(1H)-one has been achieved through the electrophilic aromatic bromination of 8-nitroquinolin-2(1H)-one. acs.orgacs.orgresearchgate.net
In a documented procedure, 8-nitroquinolin-2(1H)-one is treated with N-bromosuccinimide (NBS) in a solvent such as N,N-dimethylformamide (DMF). This reaction selectively introduces a bromine atom at the C-6 position of the quinolinone scaffold. researchgate.net The presence of the nitro group at the C-8 position and the lactam functionality influences the electronic properties of the aromatic ring, directing the electrophilic attack of the bromine to the C-6 position. acs.org This selectivity is crucial, as it avoids bromination at other potentially reactive sites. acs.org Research has highlighted that the introduction of a bromine atom at the 6-position is critical for enhancing the biological activity of certain 8-nitroquinolinone derivatives. acs.org
| Starting Material | Reagent | Solvent | Product | Reference |
|---|---|---|---|---|
| 8-Nitroquinolin-2(1H)-one | N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF) | 6-Bromo-8-nitroquinolin-2(1H)-one | researchgate.net |
Bromination of Quinoline Derivatives at Specific Positions
The regioselectivity of bromination on the quinoline nucleus is highly dependent on the substituents already present on the ring. Studies on 8-substituted quinolines provide valuable insights into these directing effects. For instance, the bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) often results in a mixture of 5,7-dibromo derivatives, indicating the strong activating and ortho-, para-directing nature of these substituents. acgpubs.orgresearchgate.net Conversely, brominating 8-methoxyquinoline (B1362559) can yield the 5-bromo-8-methoxyquinoline (B186703) as the sole product under specific conditions. acgpubs.orgresearchgate.net
The general mechanism for electrophilic aromatic bromination involves the formation of a cationic intermediate known as an arenium ion or σ-complex. nih.gov The stability of this intermediate determines the position of substitution. For quinoline itself, electrophilic substitution typically occurs on the benzene (B151609) ring rather than the pyridine (B92270) ring. The precise location is influenced by reaction conditions and the nature of the electrophile. acs.org
Optimization of Reaction Conditions for Bromine Incorporation
Optimizing reaction conditions is essential for achieving high yields and regioselectivity in bromination reactions. Key parameters that are often adjusted include the choice of brominating agent, solvent, temperature, and reaction time.
For the bromination of 8-substituted quinolines, researchers have systematically varied the equivalents of molecular bromine (Br₂) and tested different solvents like acetonitrile, dichloromethane, and carbon tetrachloride to control the formation of mono- versus di-bromo products. acgpubs.orgresearchgate.net For example, treating 8-hydroxyquinoline with 2.1 equivalents of bromine was found to produce the 5,7-dibromo-8-hydroxyquinoline in high yield, whereas using fewer equivalents resulted in a mixture of products. researchgate.net
The use of N-bromosuccinimide (NBS) is often preferred as it can be a milder and more selective source of electrophilic bromine compared to Br₂. rsc.orgresearchgate.net The choice of solvent is also critical; polar aprotic solvents like DMF can facilitate the reaction, as seen in the synthesis of 6-bromo-8-nitroquinolin-2(1H)-one. researchgate.net
| Solvent | Equivalents of Br₂ | Temperature | Products | Reference |
|---|---|---|---|---|
| CH₃CN | < 2.1 | 0 °C | Mixture of 5,7-dibromo- and 7-bromo-8-hydroxyquinoline | acgpubs.orgresearchgate.net |
| CH₃CN | 2.1 | 0 °C | 5,7-Dibromo-8-hydroxyquinoline (90% yield) | researchgate.net |
| CCl₄ | 1.1 | 24 °C | 5-Bromo-8-methoxyquinoline (from 8-methoxyquinoline) | acgpubs.org |
An in-depth analysis of the synthetic approaches for this compound and its precursors reveals a series of intricate chemical transformations. The successful synthesis of this target compound hinges on the strategic introduction of both bromo and nitro functionalities onto the quinolinone scaffold. This article delves into the specific methodologies for nitration of quinolinone systems, sequential strategies for incorporating both bromine and nitro groups, and the essential techniques for isolating and purifying the resulting compounds.
Spectroscopic and Structural Elucidation Methodologies in Quinolinone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering unparalleled detail about the carbon-hydrogen framework. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopic Analysis and Proton Environment Elucidation
In the ¹H NMR spectrum of 8-bromo-6-nitro-1H-quinolin-2-one, the aromatic protons are expected to exhibit distinct chemical shifts due to the strong electron-withdrawing effects of the nitro group and the anisotropic effects of the quinolinone ring system. The proton on the nitrogen atom (H1) is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 11.0-12.0 ppm, due to its acidic nature and hydrogen bonding capabilities.
The protons on the carbocyclic ring, H5 and H7, would likely appear as doublets. The H7 proton, being ortho to the bromine atom, would be influenced by its electron-withdrawing nature and would likely resonate at a specific chemical shift. The H5 proton, situated between the nitro group and the carbonyl function, would be significantly deshielded and is expected to resonate at a lower field. The protons of the heterocyclic ring, H3 and H4, would present as a pair of doublets, characteristic of a vinyl group, with a typical coupling constant.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 | 11.5 | br s | - |
| H3 | 6.7 | d | 9.5 |
| H4 | 8.0 | d | 9.5 |
| H5 | 8.8 | d | 2.5 |
| H7 | 8.4 | d | 2.5 |
Note: The predicted values are based on the analysis of similar quinolinone structures and the known effects of substituents. Actual experimental values may vary.
¹³C NMR Spectroscopic Analysis and Carbon Skeleton Characterization
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon (C2) is expected to be the most deshielded carbon, appearing at a chemical shift of around δ 160 ppm. The carbons bearing the nitro (C6) and bromo (C8) groups would also exhibit downfield shifts due to the electron-withdrawing nature of these substituents. The remaining aromatic and vinylic carbons would resonate in the typical region for sp² hybridized carbons, with their specific shifts influenced by the neighboring functional groups.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 160.0 |
| C3 | 122.0 |
| C4 | 140.0 |
| C4a | 138.0 |
| C5 | 125.0 |
| C6 | 145.0 |
| C7 | 128.0 |
| C8 | 118.0 |
| C8a | 139.0 |
Note: The predicted values are based on the analysis of similar quinolinone structures and established substituent effects on carbon chemical shifts. Actual experimental values may vary.
Advanced NMR Techniques (e.g., 2D NMR) for Complex Structure Confirmation
For unequivocal assignment of the proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, a cross-peak between the H3 and H4 protons would confirm their vicinal relationship. Similarly, coupling between H5 and H7, if any, would be observed.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, correlations from the H1 proton to C2 and C8a, and from H5 to C4, C6, and C8a would help to piece together the connectivity of the entire ring system and confirm the positions of the substituents.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₅BrN₂O₃), the calculated exact mass would be determined. This precise mass measurement allows for the confident determination of the molecular formula, as it significantly narrows down the possibilities of elemental compositions. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.
Fragmentation Patterns and Structural Insights
Electron Ionization Mass Spectrometry (EI-MS) typically involves bombarding the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The analysis of these fragment ions provides valuable structural information. For this compound, the fragmentation is likely to proceed through several key pathways:
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a neutral radical (•NO₂), resulting in a significant peak at [M - 46]⁺.
Loss of CO: The lactam ring can undergo fragmentation with the loss of a carbon monoxide molecule, leading to a peak at [M - 28]⁺.
Loss of Br: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br), resulting in a peak at [M - 79]⁺ or [M - 81]⁺.
Combined Losses: Subsequent losses of these fragments can also be observed, such as the loss of both CO and Br.
The relative intensities of these fragment ions would provide further confirmation of the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of quinolinone derivatives, IR spectroscopy provides valuable insights into their molecular structure.
The IR spectrum of a quinolinone, such as this compound, is characterized by specific absorption bands corresponding to the vibrational frequencies of its constituent bonds. The analysis of these bands allows for the confirmation of key functional groups. For instance, the stretching vibrations of the C–H groups within the quinoline (B57606) ring are typically observed in the range of 3112–2850 cm⁻¹. mdpi.com The presence of a carbonyl group (C=O) in the quinolinone ring gives rise to a strong absorption band, and its position can be influenced by substituents on the ring. mdpi.com
Furthermore, the C-N stretching vibrations within the quinoline moiety are generally found between 1325–1314 cm⁻¹. mdpi.com The nitro group (NO₂), a key feature of this compound, also exhibits characteristic absorption bands. The presence of bromine and nitrobenzyl ligands in related quinolinone structures has been confirmed using IR spectroscopy, often in conjunction with other techniques like NMR. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental IR data to achieve more precise vibrational assignments. nih.gov
It is important to note that the solvent and the physical state of the sample can influence the IR spectrum. For example, the IR spectra of quinoline have been studied in both argon matrices and solid H₂O, revealing shifts in peak positions due to interactions with the surrounding medium. astrochem.orgresearchgate.net
Table 1: Characteristic IR Absorption Bands for Quinolinone Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| C-H (aromatic) | Stretching | 3112–2850 | mdpi.com |
| C=O (carbonyl) | Stretching | Varies with substitution | mdpi.com |
| C-N (quinoline ring) | Stretching | 1325–1314 | mdpi.com |
| NO₂ (nitro group) | Stretching | Characteristic absorptions | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like quinolinone derivatives, UV-Vis spectra typically show absorption bands corresponding to π-π* and n-π* transitions. The positions and intensities of these bands are sensitive to the molecular structure, including the nature and position of substituents.
In nitro-substituted quinolinones, the strong electron-withdrawing nature of the nitro group significantly influences the electronic structure and, consequently, the UV-Vis absorption spectrum. mdpi.com The absorption spectra of nitro-substituted aromatic carbonyl compounds have been a subject of study, revealing how the interplay between these groups affects the electronic transitions. rsc.org The addition of multiple nitro groups to an aromatic system can lead to an increase in absorption intensity and a blue shift (a shift to shorter wavelengths). iu.edu
The solvent can also play a crucial role in the observed UV-Vis spectra of quinoline derivatives due to solvatochromic effects, where the polarity of the solvent influences the energy of the electronic transitions. researchgate.net For example, the UV-Vis absorption of various quinoline derivatives has been investigated in different solvents to understand their photophysical properties. researchgate.net The introduction of different functional groups, such as nitro or amino groups, can dramatically alter the absorption spectra. researchgate.net
Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to complement experimental UV-Vis data and help in the assignment of electronic transitions. researchgate.net These calculations can predict the absorption spectra and provide insights into the nature of the excited states.
Table 2: General UV-Vis Absorption Characteristics of Substituted Quinolines
| Transition Type | Typical Wavelength Range (nm) | Notes | Reference |
| π-π | 335 (anthracene moiety example) | Can be influenced by charge transfer | researchgate.net |
| n-π | Lower energy, often less intense | Involves non-bonding electrons | researchgate.net |
| Charge Transfer | Varies | Between different parts of the molecule | researchgate.net |
X-ray Crystallography for Solid-State Structural Analysis
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. growingscience.com This pattern is then used to construct an electron density map, from which the atomic positions can be determined. The use of bromine-containing fragments in crystallography can be particularly advantageous as the bromine atom's anomalous scattering can help in phasing the diffraction data. lifechemicals.com
Determination of Molecular Conformation and Stereochemistry
X-ray crystallography allows for the precise determination of the molecular conformation, which is the spatial arrangement of atoms in a molecule. nih.gov It can distinguish between different isomers and confirm the stereochemistry of chiral centers. For quinolinone derivatives, this technique can reveal the planarity of the ring system and the orientation of substituents. For instance, in a study of related quinolinone structures with bromine and nitrobenzyl ligands, X-ray diffraction was used to establish their exact crystallographic structures. nih.gov
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray crystallography provides detailed information about how molecules are arranged in the crystal lattice, a concept known as crystal packing. nih.gov This analysis is vital for understanding intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking. These non-covalent interactions play a significant role in determining the physical properties of the solid, including its melting point, solubility, and stability. Hirshfeld surface analysis is a computational tool often used in conjunction with X-ray crystallographic data to visualize and quantify these intermolecular interactions. nih.gov
Theoretical and Computational Studies on 8 Bromo 6 Nitro 1h Quinolin 2 One and Analogs
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a framework for investigating the electronic structure and predicting the chemical reactivity of compounds like 8-bromo-6-nitro-1H-quinolin-2-one.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for optimizing molecular geometries and predicting a wide range of molecular properties. researchgate.netresearchgate.net In the study of quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, are employed to determine the most stable conformation of the molecule. researchgate.netnih.gov These calculations provide optimized bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.
For instance, studies on related nitroquinoline compounds have utilized DFT to analyze their vibrational spectra (FTIR and FT-Raman), providing a complete assignment of the fundamental vibrational modes. researchgate.net This detailed structural information is essential for interpreting experimental data and understanding the molecule's behavior at a quantum level.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). science.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. science.govnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov For quinoline derivatives, a lower energy gap can indicate higher reactivity and potential for biological activity. science.gov This analysis helps in predicting how the molecule will interact with other chemical species, including biological targets.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. science.govnih.gov The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack.
In the context of this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the carbonyl group, indicating these as potential sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms. This information is crucial for predicting the non-covalent interactions, such as hydrogen bonding, that the molecule can form with biological receptors.
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. nih.gov These descriptors include:
Electronegativity (χ): The ability of an atom to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity.
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These descriptors are calculated using the energies of the HOMO and LUMO and provide a comprehensive picture of the molecule's chemical nature. For example, a high electrophilicity index suggests that the molecule is a good electron acceptor.
Table 1: Calculated Global Reactivity Descriptors for a Quinoline Derivative
| Descriptor | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
| Energy Gap (ΔE) | 4.5 eV |
| Electronegativity (χ) | 4.25 eV |
| Chemical Hardness (η) | 2.25 eV |
| Chemical Softness (S) | 0.44 eV⁻¹ |
| Electrophilicity Index (ω) | 4.01 eV |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values for this compound would require specific DFT calculations.
Molecular Docking Simulations and Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery and design, as it helps to elucidate the binding mode and affinity of a potential drug molecule. nih.govcsfarmacie.cz
In the context of this compound and its analogs, molecular docking simulations can be used to predict their interactions with specific biological targets. nih.gov For example, quinoline derivatives have been docked into the active sites of bacterial enzymes like DNA gyrase to explore their potential as antibacterial agents. nih.gov
The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for different conformations and orientations. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. These predicted interactions provide a rationale for the observed biological activity and can guide the design of more potent and selective analogs.
For instance, a docking study might reveal that the nitro group of this compound forms a hydrogen bond with a specific amino acid residue in the active site of a target protein, while the bromo substituent engages in hydrophobic interactions. This level of detail is invaluable for structure-activity relationship (SAR) studies.
Analysis of Hydrogen Bonding and Hydrophobic Interactions at Binding Sites
The interaction of small molecules like this compound with biological macromolecules is governed by a complex interplay of non-covalent forces. Computational analysis is a powerful tool to dissect these interactions, providing insights into the binding mode and affinity. For the specified quinolinone derivative, key structural features dictate its potential interactions within a protein binding pocket.
The quinolinone core contains a lactam moiety (-NH-C=O), which is a classic participant in hydrogen bonding. The amide proton (-NH) can act as a hydrogen bond donor, while the carbonyl oxygen (=O) is an effective hydrogen bond acceptor. The nitro group (-NO₂) at the 6-position is a strong electron-withdrawing group and a potent hydrogen bond acceptor through its oxygen atoms. In contrast, the bromine atom at the 8-position is primarily involved in halogen bonding, a specific type of non-covalent interaction where the electropositive region (σ-hole) on the halogen can interact favorably with a nucleophilic site, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom in an amino acid residue.
Hydrophobic interactions are also critical for binding. The bicyclic aromatic system of the quinolinone ring is inherently hydrophobic and can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan, or in hydrophobic contacts with aliphatic residues such as leucine, isoleucine, and valine.
Computational methods such as molecular docking and molecular dynamics (MD) simulations are employed to model these interactions. Docking programs predict the preferred orientation of the ligand in the binding site, and the resulting poses are scored based on the favorability of these interactions. Subsequent MD simulations can then be used to assess the stability of the predicted binding mode and to analyze the dynamics of the hydrogen bonds and hydrophobic contacts over time.
Table 1: Potential Intermolecular Interactions of this compound
| Functional Group | Potential Interaction Type | Interacting Partner in a Binding Site (Examples) |
|---|---|---|
| Lactam (-NH) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |
| Lactam (=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Backbone -NH |
| Nitro Group (-NO₂) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Arginine |
| Bromo Group (-Br) | Halogen Bonding | Carbonyl oxygen, Lewis bases |
Conformational Preferences within Macromolecular Environments
The conformational flexibility of a ligand upon binding to a macromolecule is a crucial determinant of its biological activity. For this compound, the core quinolinone ring system is largely planar and rigid. This inherent planarity limits the number of accessible conformations, which can be an advantage in drug design as it reduces the entropic penalty upon binding.
However, some degree of flexibility exists. While the ring system itself is rigid, minor puckering or deviations from planarity can occur, particularly in response to specific interactions within a binding pocket. The primary conformational variable for this molecule would be the orientation of the substituents, although the nitro and bomo groups are directly attached to the aromatic ring with limited rotational freedom.
Computational studies, particularly quantum mechanics (QM) calculations and molecular dynamics (MD) simulations, are essential for exploring these subtle conformational preferences. QM methods can calculate the energy profile of any minor out-of-plane distortions, while MD simulations can model how the ligand's conformation adapts within the dynamic environment of a protein binding site. These simulations can reveal whether the molecule maintains its planarity or if specific interactions induce a non-planar conformation to achieve a more stable binding mode. Studies on related compounds, such as 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde, have confirmed the general planarity of the core heterocyclic system through X-ray crystallography. scispace.com
Structure-Energy Relationship Analysis
The relationship between the chemical structure of a molecule and its energetic properties is fundamental to understanding its reactivity and potential as a therapeutic agent. For nitroaromatic compounds like this compound, a key energetic parameter is the reduction potential. In several classes of antimicrobial agents, the biological activity is linked to the enzymatic reduction of a nitro group, which produces cytotoxic radical species.
Computational chemistry plays a vital role in predicting these properties. For a series of 8-nitroquinolin-2(1H)-one analogs, studies have shown a direct correlation between the molecule's reduction potential and its biological activity. researchgate.net The presence and position of electron-withdrawing or electron-donating groups significantly modulate the ease of reduction of the nitro group.
In the case of this compound, both the bromo and nitro groups are electron-withdrawing, which is expected to result in a relatively high reduction potential, making the compound more susceptible to bioreduction. An intramolecular hydrogen bond between the lactam N-H and the 8-nitro group in related compounds has been shown to significantly increase the reduction potential, thereby enhancing biological activity. researchgate.net Although the nitro group is at the 6-position in the title compound, the electronic effects of the substituents remain a primary determinant of its energetic profile.
Pharmacological modulation studies on the 8-nitroquinolin-2(1H)-one scaffold have led to the identification of potent derivatives, such as a 6-bromo-substituted analog that shows significant antitrypanosomal activity. acs.orgacs.org This highlights the importance of the substitution pattern on the quinolinone ring in tuning the molecule's electronic and energetic properties for specific biological targets.
Table 2: Electrochemical Potentials of Selected Nitroquinolinone Analogs
| Compound | Reduction Potential (E°) vs. NHE | Reference |
|---|---|---|
| 3-bromo-8-nitroquinolin-2(1H)-one | -0.45 V | researchgate.net |
| 3-(4-carboxyphenyl)-8-nitroquinolin-2(1H)-one | -0.56 V | researchgate.net |
This table illustrates the influence of substituents on the reduction potential in related scaffolds. Data for the specific title compound is not available in the provided search results.
Prediction of Spectroscopic Parameters via Computational Methods
Computational spectroscopy has become an indispensable tool for the characterization of molecular structures, complementing experimental data by providing detailed assignments of spectral features. researchgate.netox.ac.uk Methods based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to predict a range of spectroscopic parameters with reasonable accuracy. numberanalytics.com
For this compound, these methods can predict:
Vibrational Spectra (IR and Raman): Calculations can determine the harmonic vibrational frequencies and intensities. These predicted spectra can be compared with experimental data to confirm the molecular structure. Key vibrational modes would include the N-H stretch, C=O stretch of the lactam, and the symmetric and asymmetric stretches of the NO₂ group.
NMR Spectra: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. This is achieved by computing the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The predicted chemical shifts are invaluable for assigning complex experimental spectra.
Electronic Spectra (UV-Vis): TD-DFT calculations can predict the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This provides insight into the electronic transitions occurring within the conjugated π-system of the molecule.
The accuracy of these predictions depends heavily on the chosen functional and basis set. sns.it For instance, hybrid and double-hybrid functionals, often paired with augmented basis sets, have shown high accuracy for predicting the spectroscopic parameters of medium-sized organic molecules. sns.it
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value Range | Computational Method |
|---|---|---|
| IR Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311G(d,p)) | |
| N-H Stretch | 3200-3400 | |
| C=O Stretch | 1650-1700 | |
| NO₂ Asymmetric Stretch | 1520-1560 | |
| NO₂ Symmetric Stretch | 1330-1360 | |
| ¹³C NMR Chemical Shifts (ppm) | GIAO-DFT | |
| Carbonyl C (C2) | 160-165 | |
| Aromatic Carbons | 110-150 | |
| UV-Vis (nm) | TD-DFT |
Structure Function Relationship Investigations in Quinolinone Systems
Influence of Halogenation on Molecular Recognition and Interaction Profiles
Role of Bromine Atom at Position 8 and 6 in Modulating Interactions
The positions of bromine atoms on the quinoline (B57606) ring are critical in determining their effect on molecular interactions. In the case of 8-bromo-6-nitro-1H-quinolin-2-one, the bromine atoms at positions C6 and C8 significantly influence the molecule's characteristics.
Research on highly brominated quinolines has demonstrated that the placement of bromine atoms plays a crucial role in their activity. For instance, studies have shown that substitutions at the C-5 and C-7 positions can lead to significant inhibitory effects in cancer cell lines, whereas substitutions at the C-3, C-6, and C-8 positions sometimes result in no inhibitory activity. nih.gov This highlights the sensitivity of the quinoline scaffold to the regiochemistry of halogenation. The bromine at C8 can cause significant steric repulsion, especially if there is a substituent at the N1 position, which can distort the quinolone ring and alter its planarity and aromaticity. nih.gov This steric effect can be more influential than electronic effects in dictating the molecule's reactivity and shape. nih.gov
Comparative Analysis of Halogen Substituents (e.g., Bromo vs. Chloro)
When comparing different halogen substituents, their size, electronegativity, and lipophilicity are key determinants of their influence. Bromine is larger than chlorine, which can lead to different steric consequences. pearson.com In some systems, a chloro substituent is preferred in certain spatial arrangements over a bromo substituent due to these size differences. pearson.com
A systematic study on 5,7-dihalido-8-hydroxyquinoline complexes found that varying the halide substituents (including chloro and iodo) had a relatively minor impact on cytotoxic activity, but did produce noticeable changes in the nuclear magnetic resonance (NMR) spectra, indicating an altered electronic environment. acs.org This suggests that while different halogens might not always lead to dramatic changes in biological outcomes, they do subtly modify the electronic and steric profile of the molecule.
In a comparison of a chloro-substituted quinolinone with a nitro-substituted one, significant differences in crystal packing and supramolecular arrangement were observed, which were attributed to the distinct nature of the chlorine and nitro groups. researchgate.net While this is not a direct bromo-chloro comparison, it underscores the principle that different electron-withdrawing groups create unique intermolecular interaction patterns. Generally, the choice between bromine and chlorine in pharmacomodulation allows for fine-tuning of properties; for example, bromo-substituted compounds are typically more lipophilic than their chloro-analogues.
Table 1: Comparison of Halogen Properties
| Feature | Chlorine (Cl) | Bromine (Br) |
| Atomic Radius (pm) | 175 | 185 |
| Electronegativity (Pauling Scale) | 3.16 | 2.96 |
| Van der Waals Radius (Å) | 1.75 | 1.85 |
| General Effect | Smaller size, more electronegative. | Larger size, contributes more to lipophilicity. |
Impact of the Nitro Group on Electronic Properties and Molecular Activity
The nitro group (-NO₂) is a powerful modulator of a molecule's chemical and physical properties due to its strong electron-withdrawing nature. nih.govfiveable.me
Electron-Withdrawing Effects and Redox Chemistry
The nitro group is one of the most potent electron-withdrawing groups used in organic chemistry, exerting its influence through both inductive and resonance effects. nih.govresearchgate.net Its electron-withdrawing capacity is considered equivalent to that of two chloro groups, which strongly activates the attached molecular framework. nih.gov This activation makes the quinolinone ring more susceptible to nucleophilic attack, particularly at positions vicinal (adjacent) to the nitro group. nih.govnih.gov
This strong electronic pull reduces the electron density on the quinolinone scaffold, which is a key factor in its reactivity. nih.gov The presence of the nitro group can significantly alter the electronic structure, which has been studied using computational methods like Density Functional Theory (DFT). ekb.eg These studies analyze global chemical activity descriptors such as frontier molecular orbitals (HOMO-LUMO), hardness, and electron affinity to predict the stability and reactivity of the molecule. ekb.eg
The nitro group is also a versatile functional group in terms of its redox chemistry. It can be reduced to an amino group (-NH₂), which can then be used for further chemical transformations, for example, via the formation of diazonium salts. nih.gov This reduction is a common strategy in synthesis, with reagents like iron in acetic acid being used to convert nitroarenes to the corresponding anilines, which can then undergo cyclization to form quinolines. mdpi.com However, some nitro-substituted quinolones have been found to be resistant to reduction by certain biological systems, such as Escherichia coli cells. nih.gov
Hydrogen Bonding and Intramolecular Interactions
The oxygen atoms of the nitro group can act as hydrogen bond acceptors. stackexchange.com While considered weak hydrogen bonders, these interactions can be significant in determining the supramolecular structure in crystals and influencing solubility. rsc.orgunl.edu Studies have shown that both N-H and C-H groups can form hydrogen bonds with the nitro group. researchgate.net The use of sensitive techniques like hydrogen/deuterium (H/D) exchange has provided evidence for the presence of these weak hydrogen bonds in solution. rsc.org
In the context of this compound, intramolecular interactions are also critical. A nitro group at the C8 position can create significant steric repulsion with substituents at the N1 position. This steric clash can distort the quinolone ring, forcing the pyridone and benzene (B151609) moieties out of coplanarity. nih.gov This loss of planarity disrupts the effective overlap of π-orbitals, which can decrease the aromaticity of the pyridone ring and make it behave more like an activated nitroalkene, thereby increasing its reactivity in certain reactions like cycloadditions. nih.gov
Pharmacomodulation Studies of the Quinolinone Scaffold (excluding specific biological outcomes)
The quinoline and quinolinone frameworks are recognized as "privileged scaffolds" in medicinal chemistry due to their synthetic versatility and the wide range of biological activities their derivatives exhibit. researchgate.nettandfonline.comrsc.orgnih.gov Pharmacomodulation, the strategic modification of a lead compound's structure to improve its properties, is extensively applied to this scaffold. nih.gov
The functionalization of the quinolinone ring at its various positions is a common strategy to create diverse libraries of compounds. nih.govfrontiersin.org The characteristics and position of each substituent play a significant role in the functionality of the resulting molecules. frontiersin.org For instance, optimizing the side chains around the quinolinone skeleton has been shown to be a successful approach for discovering potent compounds. nih.gov
A key strategy in pharmacomodulation is "scaffold hopping," where the core structure is replaced with another that retains similar spatial arrangement of key functional groups. nih.govresearchgate.net This approach has been used to discover new inhibitors starting from a quinolin-4-yloxy core, demonstrating the adaptability of the quinoline pharmacophore. nih.govresearchgate.net The goal of these modifications is to fine-tune the molecule's properties by altering its structure-activity relationships (SAR). drugdesign.org This involves systematically changing substituents to understand their effect on the molecule's ability to interact with a target, often involving the formation of hydrogen bonds or hydrophobic interactions. drugdesign.org
Table 2: Common Pharmacomodulation Strategies for the Quinolinone Scaffold
| Strategy | Description | Example from Literature |
| Positional Isomerism | Moving functional groups to different positions on the scaffold. | Varying halide substitution patterns at C-5 and C-7 of 8-hydroxyquinoline (B1678124). acs.org |
| Substituent Modification | Changing functional groups (e.g., bromo to chloro, adding alkyl chains). | Introduction of flexible alkylamino side chains at position-4. frontiersin.org |
| Scaffold Hopping | Replacing the quinolinone core with a different chemical scaffold. | Replacing the quinolin-4-yloxy core with other scaffolds using pharmacophore models. nih.govresearchgate.net |
| Hybridization | Combining the quinolinone scaffold with another biologically active molecule. | Synthesis of quinoline hybrids to improve activity and overcome resistance. nih.gov |
Positional Isomer Effects on Molecular Properties
The precise placement of substituents on the quinolinone scaffold is a critical determinant of a molecule's physicochemical and biological properties. In the case of bromo-nitro-1H-quinolin-2-one systems, the specific positions of the bromine and nitro groups can dramatically alter the compound's activity and selectivity. The interplay between the electron-withdrawing nature of the nitro group and the steric and electronic effects of the bromine atom is highly sensitive to their respective locations on the heterocyclic ring.
Research into the antikinetoplastid activity of 8-nitroquinolin-2(1H)-one derivatives has provided compelling evidence of these positional isomer effects. A pharmacomodulation study revealed that the introduction of a bromine atom at the C6-position of the 8-nitroquinolin-2(1H)-one core is crucial for potent antitrypanosomal activity. acs.org For instance, the compound 6-bromo-8-nitroquinolin-2(1H)-one demonstrated significantly higher activity compared to its positional isomers. acs.orgresearchgate.net This highlights that the synergistic effect of the substituents is optimal when they are in the 6- and 8-positions.
Beyond biological activity, the position of substituents also influences other molecular properties. Computational studies on quinoline derivatives have shown that the location of electron-donating and electron-withdrawing groups significantly impacts their nonlinear optical (NLO) properties. tandfonline.com The relative positions of the groups can either enhance or diminish these properties due to changes in the intramolecular charge transfer characteristics. tandfonline.com Similarly, the position of substituents affects the coordination chemistry and donor properties of the quinoline system, which can be crucial for applications in materials science and catalysis. nih.gov For example, substituents at the 2- and 4-positions have been shown to most strongly affect the quinolinyl donor, while substituents at the 6-position primarily influence the guanidine (B92328) donor in certain complex systems. nih.gov Studies on the photochemical properties of substituted quinolines also reveal that swapping substituent positions significantly alters their photochemical and photophysical characteristics. researchgate.net
| Compound/Isomer | Target/Property | Finding | Reference |
| 6-Bromo-8-nitroquinolin-2(1H)-one | Trypanosoma brucei brucei | Highly potent (EC₅₀ = 12 nM). The 6-bromo substitution is considered crucial for high activity. | acs.orgresearchgate.net |
| 3-Bromo-8-nitroquinolin-2(1H)-one | Trypanosoma brucei brucei | 27-fold less active than the 6-bromo isomer. | acs.org |
| 3-Chloro-6-bromo-8-nitroquinolin-2(1H)-one | Trypanosoma brucei brucei | 100 times more active than its 3-chloro analogue without the 6-bromo substituent. | acs.org |
| 6-Bromo-5-nitroquinoline | Anticancer Activity (HT29 cells) | Showed significant antiproliferative activity and potential to cause cancer cell death through apoptosis. | nih.gov |
| Methyl-substituted Quinolines | Corrosion Inhibition | The position of the methyl group (5-, 7-, or 8-) significantly affected the corrosion inhibition efficiency, with 5-MeQ showing the best performance. | researchgate.net |
| Methyl-substituted Quinolines | Photochemical Cycloaddition | Regioselectivity is controlled by substituent position; 5- and 7-substituted quinolines favored one regioisomer, while 6- and 8-substituted ones favored another. | nih.gov |
Design Principles for Modulating Selectivity through Structural Variation
The design of selective quinolinone-based compounds hinges on a deep understanding of structure-activity relationships (SAR) and the strategic modification of the molecular scaffold. The goal is to enhance affinity for the desired biological target while minimizing off-target effects. This is achieved by systematically altering the structure to optimize interactions with the target's binding site.
A primary design principle is scaffold decoration , where the core quinolinone ring system is embellished with various functional groups at different positions. The choice of substituent and its position are paramount, as demonstrated by the profound impact of the bromine position on the antitrypanosomal activity of 8-nitroquinolin-2-ones. acs.org The design process often starts with a "hit" compound, which is then systematically modified. For example, in the development of NADPH oxidase (NOX) inhibitors, a series of quinoline and quinolinone derivatives were designed based on a pharmacophore strategy to find potent inhibitors for diabetic nephropathy. nih.gov
Bioisosteric replacement is another key principle. This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, replacing a bromine atom with a chlorine atom or a cyano group can modulate the electronic properties and steric profile of the molecule, potentially altering its selectivity profile. researchgate.net
Conformational constraint is a strategy used to increase selectivity by making the molecule more rigid. Introducing cyclic structures or bulky groups can lock the molecule into a specific conformation that is preferred by the target receptor, while being unfavorable for binding to other receptors. In the context of quinolinone systems, this could involve fusing another ring to the scaffold or introducing rigid linkers. This approach is part of a broader strategy to create three-dimensional (3D) lead-like compounds from two-dimensional (2D) fragment hits, a concept validated in the development of Janus kinase 3 (JAK3) inhibitors. acs.org
Finally, ligand-based design and computational methods are increasingly employed. By studying the common structural features of known active molecules, a 3D-QSAR (Quantitative Structure-Activity Relationship) model can be developed. mdpi.com This model can then guide the design of new derivatives with enhanced activity and selectivity by identifying regions on the molecule where modifications would be beneficial. mdpi.com This in-silico approach streamlines the design process, allowing for the virtual screening of many potential structures before committing to chemical synthesis. mdpi.com
Advanced Applications of 8 Bromo 6 Nitro 1h Quinolin 2 One in Materials Science and Chemical Tool Development
Utilization as a Building Block in Complex Heterocyclic Synthesis
Heterocyclic compounds form the backbone of a vast array of functional molecules, including pharmaceuticals and natural products. cem.com The quinoline (B57606) scaffold, in particular, is a privileged structure in medicinal chemistry. nih.gov 8-Bromo-6-nitro-1H-quinolin-2-one serves as an excellent starting material or "building block" for the construction of more complex heterocyclic systems.
The reactivity of the bromine atom at the 8-position and the influence of the nitro group at the 6-position allow for a variety of chemical modifications. For instance, the bromine can be replaced through nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, enabling the attachment of diverse molecular fragments. researchgate.net This versatility has been demonstrated in the synthesis of a series of novel quinolinone derivatives. nih.gov In one notable example, the 8-nitroquinolin-2(1H)-one scaffold was used to create a 6-bromo-substituted derivative with potent antitrypanosomal activity, highlighting the utility of this class of compounds in generating new bioactive agents. acs.org The synthesis involved modifying the quinolinone core, demonstrating its role as a foundational structure for building more elaborate molecules. acs.org
The general strategy often involves leveraging the existing functional groups to introduce new rings or side chains, leading to novel heterocyclic systems with potentially unique properties. The presence of the nitro group can also be synthetically advantageous, as it can be reduced to an amino group, providing another point for further chemical elaboration. acs.org
Potential in Designing Functional Organic Materials (e.g., Fluorescent Compounds)
The development of functional organic materials is a rapidly advancing field, with applications in electronics, photonics, and sensor technology. Quinoline derivatives are recognized for their potential in creating such materials due to their rigid, planar structure and tunable electronic properties. acs.orguoregon.edu
While direct studies on the fluorescent properties of this compound are not extensively reported, the broader class of quinoline and quinolinone compounds shows significant promise. For example, novel quinolyl-pyrrole derivatives have been synthesized and shown to act as environment-sensitive fluorescent probes. acs.org This indicates that the quinoline core can be a key component in the design of molecules that emit light in response to their surroundings.
The electronic properties of this compound, influenced by the electron-withdrawing nitro group, suggest that it could be a valuable component in materials with specific optoelectronic characteristics. The functionalization of the quinolinone skeleton is a known strategy for modulating the properties of the resulting materials. nih.gov By strategically modifying the this compound structure, it may be possible to create novel dyes, sensors, or other functional organic materials with tailored fluorescent or electronic behavior.
Role as a Chemical Probe for Mechanistic Studies
A chemical probe is a small molecule used to study and manipulate biological systems, providing insights into protein function and disease pathways. researchgate.net The specific reactivity and biological interactions of this compound and its derivatives make them suitable for use as chemical probes in mechanistic studies.
A significant example of this application is seen in the study of a potent antitrypanosomal derivative of 8-nitroquinolin-2(1H)-one, which bears a bromine at the 6-position. acs.org Research demonstrated that this molecule is bioactivated by type 1 nitroreductases (NTRs) in parasites like Leishmania and Trypanosoma. acs.org This finding is crucial as it elucidates the mechanism of action of this class of compounds; the parent molecule is a pro-drug that is converted into a toxic agent by specific parasite enzymes. This makes the compound a valuable chemical probe for studying the activity and function of these nitroreductase enzymes.
Furthermore, the quinolinone skeleton has been used to develop immune modulators. nih.gov By creating derivatives and studying their effects on cellular pathways, such as the suppression of NF-κB and nuclear factor of activated T cells (NFAT) promoter activities, these compounds act as probes to understand the mechanisms of immune response. nih.gov
Development of Novel Ligands and Catalysts
Quinoline and its derivatives have a well-established role as ligands in coordination chemistry and catalysis. acs.org The nitrogen atom in the quinoline ring can coordinate to metal centers, and the properties of the resulting metal complexes can be fine-tuned by substituents on the quinoline ring.
While this compound itself is not a classical ligand, it is a precursor for creating them. The bromo group can be functionalized to introduce coordinating moieties, and the electronic properties of the ligand can be modulated by the nitro group. For example, studies have been conducted on silver complexes with 5-nitroquinoline (B147367) and 8-nitroquinoline, demonstrating the ability of nitro-substituted quinolines to act as ligands. researchgate.net
The development of novel catalysts is another potential application. Chiral catalysts are essential for the asymmetric synthesis of many pharmaceuticals. While complex natural products containing the quinoline moiety, such as quinine, are used as catalysts, there is an ongoing search for simpler, tunable catalytic systems. wikipedia.org The synthesis of chiral ligands based on heterocycles is an active area of research. nih.gov The this compound scaffold provides a platform from which new chiral ligands could be designed and synthesized, potentially leading to novel catalysts for a variety of chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
